molecular formula C11H10O3 B15096443 7-methyl-2H-chromene-3-carboxylic acid

7-methyl-2H-chromene-3-carboxylic acid

Cat. No.: B15096443
M. Wt: 190.19 g/mol
InChI Key: XQYVMEMRJSGDIW-UHFFFAOYSA-N
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Description

7-Methyl-2H-chromene-3-carboxylic acid is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields. . The specific structure of this compound includes a chromene core with a methyl group at the 7th position and a carboxylic acid group at the 3rd position, making it a valuable compound for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-2H-chromene-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone at 50°C can yield the desired chromene derivative . Another method involves the use of rhodium(III)-catalyzed redox-neutral cascade C-H activation and [3+3] annulation of N-phenoxyacetamides with methyleneoxetanones as a three-carbon source .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing green solvents and catalysts, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the chromene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrochromenes .

Scientific Research Applications

7-Methyl-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Coumarin: A parent compound with a similar chromene structure but without the methyl and carboxylic acid groups.

    7-Hydroxy-4-methylcoumarin: Similar to 7-methyl-2H-chromene-3-carboxylic acid but with a hydroxyl group at the 7th position instead of a carboxylic acid group.

    2H-Chromene-3-carboxylic acid: Lacks the methyl group at the 7th position.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and carboxylic acid groups enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

7-methyl-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C11H10O3/c1-7-2-3-8-5-9(11(12)13)6-14-10(8)4-7/h2-5H,6H2,1H3,(H,12,13)

InChI Key

XQYVMEMRJSGDIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(CO2)C(=O)O

Origin of Product

United States

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